molecular formula C7H14FNO B13330209 3-Fluoroazocan-4-ol

3-Fluoroazocan-4-ol

Katalognummer: B13330209
Molekulargewicht: 147.19 g/mol
InChI-Schlüssel: RPOXYBVJWQSVFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoroazocan-4-ol is an organic compound characterized by the presence of a fluorine atom and a hydroxyl group attached to an azocane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroazocan-4-ol typically involves the fluorination of azocan-4-ol. One common method is the reaction of azocan-4-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using more efficient and cost-effective fluorinating agents. Continuous flow reactors can be employed to enhance the yield and purity of the product while minimizing the risk of hazardous by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoroazocan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom, yielding azocan-4-ol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 3-fluoroazocan-4-one.

    Reduction: Formation of azocan-4-ol.

    Substitution: Formation of 3-azidoazocan-4-ol or 3-cyanoazocan-4-ol.

Wissenschaftliche Forschungsanwendungen

3-Fluoroazocan-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Fluoroazocan-4-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    3-Fluorooxan-4-ol: Another fluorinated compound with similar structural features.

    3-Fluoropiperidin-4-ol: A fluorinated piperidine derivative with comparable chemical properties.

Uniqueness: 3-Fluoroazocan-4-ol is unique due to its specific ring structure and the presence of both a fluorine atom and a hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H14FNO

Molekulargewicht

147.19 g/mol

IUPAC-Name

3-fluoroazocan-4-ol

InChI

InChI=1S/C7H14FNO/c8-6-5-9-4-2-1-3-7(6)10/h6-7,9-10H,1-5H2

InChI-Schlüssel

RPOXYBVJWQSVFC-UHFFFAOYSA-N

Kanonische SMILES

C1CCNCC(C(C1)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.